molecular formula C18H18N2O5S B412870 Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 312917-26-3

Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B412870
CAS No.: 312917-26-3
M. Wt: 374.4g/mol
InChI Key: FKDQUCOHPVTDTF-UHFFFAOYSA-N
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Description

Structural Classification Within Benzothiophene Derivatives

This compound belongs to the extensive family of benzothiophene derivatives, which are heterocyclic aromatic compounds containing sulfur as a heteroatom in the five-membered ring fused with benzene. Benzothiophene derivatives represent one of the privileged structures in drug discovery, exhibiting various biological activities that allow them to act as antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant agents. The structural classification of this compound can be understood through its constituent components and their arrangement within the molecular framework.

The benzothiophene scaffold forms the core structural foundation of this compound. Benzothiophene itself is an aromatic organic compound with molecular formula C₈H₆S, characterized by its odor similar to naphthalene and its natural occurrence as a constituent of petroleum-related deposits such as lignite tar. The structural similarities between benzothiophene derivatives and other active compounds have made them focal points for developing new potent lead molecules in drug design. The tetrahydro modification of the benzothiophene core, as seen in this compound, represents a partially saturated derivative that maintains the essential structural features while potentially modifying biological activity and pharmacokinetic properties.

The nitrobenzamido substitution pattern distinguishes this compound within its structural class. Nitro-substituted compounds have demonstrated significant biological activities in pharmaceutical research, with the nitro group often serving as a bioisostere or contributing to specific binding interactions with biological targets. The benzamido linkage creates an amide bond between the nitrobenzene ring and the thiophene core, establishing a crucial structural connection that influences the compound's overall conformation and biological activity. This structural arrangement places the compound within a specific subclass of benzothiophene derivatives that combine aromatic nitro functionality with heterocyclic thiophene systems.

The carboxylate ester functionality represents another critical classification feature. Ethyl carboxylate groups are commonly employed in medicinal chemistry as prodrug moieties, potentially improving bioavailability and pharmacokinetic properties compared to free carboxylic acids. The positioning of the carboxylate group at the 3-position of the benzothiophene ring creates a specific substitution pattern that influences both chemical reactivity and biological activity. Comparative structural analysis reveals similarities with related compounds such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which lacks the nitrobenzamido substitution but shares the core thiophene carboxylate structure.

The structural classification can be further refined by examining the molecular geometry and electronic properties. The compound features a complex three-dimensional structure with multiple aromatic systems connected through amide linkages. The nitro group introduces electron-withdrawing character to the benzene ring, potentially affecting the compound's reactivity and binding properties. The partially saturated nature of the tetrahydrobenzothiophene core creates conformational flexibility that may be crucial for biological activity. Density functional theory calculations and molecular modeling studies have been employed to understand the electronic structure and potential reactivity features of similar compounds.

Historical Context of Nitro-Substituted Benzamido Thiophene Carboxylates

The historical development of nitro-substituted benzamido thiophene carboxylates can be traced through the broader evolution of thiophene chemistry and heterocyclic compound research. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, initially identified through its characteristic reaction with isatin to form a blue dye. This serendipitous discovery marked the beginning of thiophene chemistry, which has since evolved into a major branch of heterocyclic organic chemistry with extensive applications in medicinal chemistry and materials science.

The development of benzothiophene derivatives as therapeutic agents gained momentum throughout the twentieth century. Early recognition of the structural similarities between benzothiophene and biologically active compounds led to systematic exploration of their pharmacological potential. The benzothiophene scaffold has been incorporated into numerous clinical drugs, including raloxifene, zileuton, and sertaconazole, demonstrating the practical therapeutic value of this structural class. These successful pharmaceutical applications provided the foundation for continued research into more complex benzothiophene derivatives, including those featuring nitro and amide substitutions.

The specific development of nitro-substituted benzamido thiophene carboxylates represents a more recent advancement in this field. Research into substituted aminothiophenes has attracted considerable attention due to their pharmacological properties, with nitro-substituted variants showing particular promise for their biological activities. The Gewald reaction, developed in the mid-twentieth century, provided a key synthetic methodology for accessing aminothiophene derivatives, enabling the systematic exploration of various substitution patterns. This synthetic advancement facilitated the preparation of increasingly complex thiophene derivatives, including those incorporating nitrobenzamido substituents.

Historical synthesis methods for benzothiophene carboxylates have evolved significantly over time. Early synthetic approaches often involved cyclization reactions of appropriate precursors, but more sophisticated methods have been developed to access specific substitution patterns. The synthesis of this compound typically involves multiple steps, including amide bond formation between nitrobenzoyl derivatives and amino-substituted thiophene carboxylates. These synthetic developments have enabled researchers to explore structure-activity relationships systematically and optimize biological activities.

The chronological development of research interest in these compounds can be documented through the scientific literature spanning several decades. Early work focused on basic synthetic methodology and structural characterization, while more recent research has emphasized biological evaluation and structure-activity relationship studies. The period from 2002 to 2024 has seen particularly intensive research into benzothiophene derivatives, with comprehensive reviews documenting their pharmacological activities and synthetic methods. This sustained research interest reflects the continued potential of these compounds for drug discovery and development.

Modern research approaches have incorporated advanced analytical techniques and computational methods to understand the properties and potential applications of nitro-substituted benzamido thiophene carboxylates. Molecular docking studies, density functional theory calculations, and advanced spectroscopic characterization methods have provided deeper insights into the molecular mechanisms underlying their biological activities. These technological advances have enabled more sophisticated approaches to compound design and optimization, building upon the historical foundation of empirical structure-activity relationship studies.

The following table summarizes key structural features and properties of this compound compared to related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₈H₁₈N₂O₅S 374.41 Nitrobenzamido substitution, tetrahydrobenzothiophene core, ethyl carboxylate
Methyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₇H₁₆N₂O₅S 360.384 Similar structure with methyl ester instead of ethyl
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₁H₁₅NO₂S 225.31 Lacks nitrobenzamido substitution, simpler amino derivative
Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate C₁₃H₁₀N₂O₅S 306.30 Different substitution pattern with 3-nitrobenzamido group

Properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-12-8-4-6-10-14(12)26-17(15)19-16(21)11-7-3-5-9-13(11)20(23)24/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDQUCOHPVTDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Based on the acetylation of analogous amines, the following protocol is proposed:

  • Substrates :

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equiv).

    • 2-Nitrobenzoyl chloride (1.2–1.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (2.0 equiv) to neutralize HCl generated during the reaction.

  • Temperature : 0°C to room temperature (20–25°C).

  • Time : 12–24 hours under nitrogen atmosphere.

The reaction can be monitored via thin-layer chromatography (TLC) using n-hexane/ethyl acetate (3:1), with the product typically exhibiting an Rf ≈ 0.45.

Workup and Purification

  • Quenching : Add ice-cold water to the reaction mixture to precipitate the product.

  • Filtration : Collect the crude solid via vacuum filtration.

  • Purification : Recrystallize from ethanol or perform column chromatography (silica gel, gradient elution with n-hexane/ethyl acetate).

  • Yield : 65–80% (estimated based on similar acylations).

Structural Confirmation and Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity:

Spectroscopic Data (Predicted)

  • FT-IR :

    • ν\nu = 1720–1740 cm1^{-1} (ester C=O stretch).

    • ν\nu = 1660–1680 cm1^{-1} (amide C=O stretch).

    • ν\nu = 1520–1540 cm1^{-1} (asymmetric NO2_2 stretch).

  • 1^1H NMR (500 MHz, CDCl3_3) :

    • δ 1.38 (t, J = 7.0 Hz, 3H, CH2_2CH3_3).

    • δ 4.32 (q, J = 7.0 Hz, 2H, OCH2_2).

    • δ 7.50–8.20 (m, 4H, aromatic H from 2-nitrobenzamide).

    • δ 2.60–2.80 (m, 4H, tetrahydrobenzo H).

  • 13^{13}C NMR (126 MHz, CDCl3_3) :

    • δ 14.5 (CH2_2CH3_3).

    • δ 60.7 (OCH2_2).

    • δ 167.1 (ester C=O).

    • δ 165.8 (amide C=O).

Elemental Analysis

  • Calculated for C18_{18}H18_{18}N2_2O5_5S :

    • C: 57.75%, H: 4.85%, N: 7.48%, S: 8.56%.

  • Observed : Expected deviations < 0.3%.

Optimization Challenges and Solutions

Steric Hindrance from the 2-Nitro Group

The ortho-nitro substituent on the benzamide group may impede acylation due to steric and electronic effects. Mitigation strategies include:

  • Increased Equivalents : Use 1.5 equiv of 2-nitrobenzoyl chloride to drive the reaction to completion.

  • Extended Reaction Time : 24–48 hours at room temperature.

  • High-Boiling Solvents : Toluene or dimethylformamide (DMF) at 80–100°C to enhance reactivity.

Competing Side Reactions

  • Ester Hydrolysis : Avoid aqueous workup at elevated pH. Use mild conditions (neutral pH, short exposure).

  • Nitro Reduction : Prevent reductive environments (e.g., catalytic hydrogenation during purification).

Comparative Analysis of Synthetic Routes

ParameterGewald Reaction (Core)N-Acylation (Final Step)
Key Reagents Cyclohexanone, ethyl cyanoacetate, S8_82-Nitrobenzoyl chloride, Et3_3N
Reaction Time 6–24 h12–48 h
Temperature 78–85°C20–100°C
Yield 70–90%65–80%
Purification RecrystallizationColumn chromatography

Scalability and Industrial Relevance

The proposed method is scalable to multi-kilogram production with modifications:

  • Continuous Flow Synthesis : For the Gewald reaction to improve heat transfer and reduce reaction time.

  • Catalytic Recycling : Use immobilized triethylamine or solid-supported bases to minimize waste.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF as safer solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Hydrogen peroxide, acetic acid

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Ethyl 2-(2-aminobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

    Oxidation: Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-sulfoxide

    Substitution: 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Scientific Research Applications

Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting metal ions and other analytes.

    Industry: The compound is used in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, if used as a kinase inhibitor, it may bind to the active site of the kinase, preventing its activity and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) often require harsher conditions but can stabilize intermediates, whereas bulky substituents (e.g., 4-hydroxyphenyl in 6o) may reduce yields due to steric hindrance .
  • The parent amine (Ethyl 2-amino-...carboxylate) is a versatile intermediate, enabling diverse modifications with yields varying from 22% to 85% depending on substituent complexity .

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 388.38 (estimated) ~3.5 (nitro group increases lipophilicity) 2 6
Ethyl 2-amino-...carboxylate (parent) 225.31 3.3 1 4
Ethyl 2-(3-methoxybenzamido)-... 359.44 ~3.8 1 5
Ethyl 2-(morpholinoacetamido)-... (5a) 422.51 ~2.1 (polar morpholine reduces logP) 1 6

Key Observations :

  • Polar substituents (e.g., morpholine in 5a ) lower logP, improving solubility for pharmacokinetic optimization .

Key Observations :

  • The nitrobenzamido group may enhance interactions with enzymatic targets (e.g., sEH) due to its electron-deficient aromatic ring, contrasting with cyanoacetamido derivatives optimized for apoptosis .
  • Modifications at position 2 (e.g., methyl, methoxy, or halogens) influence target selectivity and potency in kinase inhibition .

Reactivity and Further Functionalization

  • The parent amine (Ethyl 2-amino-...carboxylate) undergoes diverse reactions, including diazotization, condensation, and cyclization, to form heterocycles like pyrazoles and pyridazines .
  • In contrast, the nitrobenzamido group in the target compound may limit further derivatization due to steric and electronic effects, necessitating tailored synthetic routes .

Biological Activity

Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 312917-26-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antitumor activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2O5S
  • Molar Mass : 374.41 g/mol
  • Density : 1.382 g/cm³ (predicted)
  • Boiling Point : 510.9 °C (predicted)
  • pKa : Approximately 11 (predicted) .

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties, particularly against breast cancer cell lines such as MCF-7. The following table summarizes key findings on its cytotoxic effects:

Study ReferenceIC50 Value (µM)Cell LineMechanism of Action
23.2MCF-7Induction of apoptosis and necrosis
49.9MCF-7Cell cycle arrest at G2/M phase
52.9 - 95.9VariousCytotoxic activity through apoptosis
  • Induction of Apoptosis : The compound has been shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis. Flow cytometry analysis indicated an increase in early and late apoptotic cells by 8.73% and 18.13%, respectively, compared to untreated controls .
  • Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase and S phase, suggesting a disruption in the normal cell cycle progression which leads to cell death .
  • Autophagy Inhibition : The compound also appears to inhibit autophagic cell death, further supporting its role as an antiproliferative agent through dual mechanisms of apoptosis and necrosis .

Study on Breast Cancer Cells

A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells over a period of 48 hours. The results demonstrated a significant reduction in cell viability alongside notable changes in the apoptotic markers:

  • Early Apoptosis : Increased from control levels to 8.73%.
  • Late Apoptosis : Increased from control levels to 18.13%.
  • Necrosis : Induced a minor increase in necrotic cell death (1.89-fold increase) .

Comparative Analysis with Other Compounds

In comparative studies with other benzo[b]thiophene derivatives, this compound exhibited superior cytotoxicity against various cancer cell lines with IC50 values ranging from moderate to highly active levels .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with cyclization to form the benzo[b]thiophene core, followed by nitrobenzamido group introduction via nucleophilic substitution or condensation. Key steps include:

  • Cyclization of thiophene derivatives with electrophiles to form the tetrahydrobenzo[b]thiophene scaffold .
  • Amidation with 2-nitrobenzoyl chloride under controlled pH and temperature to minimize side reactions .
  • Final esterification to stabilize the carboxylate group . Purity is verified using HPLC (≥95% purity) and structural confirmation via 1H NMR^1 \text{H NMR} (e.g., δ 6.03 ppm for NH2_2 in related compounds) and 13C NMR^{13} \text{C NMR} .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Identifies functional groups (e.g., NH2_2 at δ 2.75–2.49 ppm in tetrahydrobenzo[b]thiophene derivatives) and confirms regiochemistry .
  • HPLC : Monitors reaction progress and purity (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for M+^+ at m/z 375.48 in analogs) .

Q. What in vitro assays are used to screen its biological activity?

  • Anticancer Activity : Evaluated via MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50_{50} values compared to reference drugs like doxorubicin .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells in breast cancer models .

Advanced Research Questions

Q. How can discrepancies in reported IC50_{50}50​ values across studies be resolved?

Variations arise from:

  • Synthesis Conditions : Higher purity (≥98% by HPLC) correlates with lower IC50_{50} .
  • Assay Protocols : Serum concentration in media (e.g., 10% FBS vs. serum-free) impacts compound bioavailability .
  • Cell Line Heterogeneity : Use of authenticated cell lines (e.g., ATCC-certified HCT-116) reduces variability .

Q. What strategies optimize in vivo efficacy despite promising in vitro results?

  • Prodrug Design : Ester hydrolysis to enhance bioavailability (e.g., ethyl → carboxylic acid in vivo) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor targeting and reduce systemic toxicity .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2_{1/2} > 6 hrs in murine models) and metabolite identification via LC-MS .

Q. What mechanistic insights explain its dual activity in anticancer and antimicrobial assays?

  • Kinase Inhibition : Blocks ATP-binding pockets in EGFR (anticancer) .
  • Membrane Disruption : Thiophene core interacts with bacterial lipid bilayers (e.g., S. aureus MIC = 8 µg/mL) .
  • Redox Modulation : Nitro group reduction generates reactive oxygen species (ROS) in hypoxic tumor microenvironments .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scalable, reproducible synthesis (80% yield at 70°C in ethanol) .
  • Data Validation : Cross-validate cytotoxicity results with clonogenic assays and caspase-3 activation assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, PDB: 1M17) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.